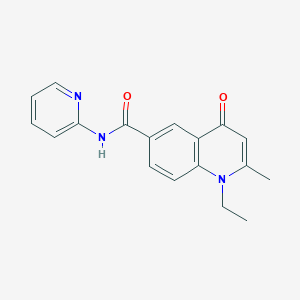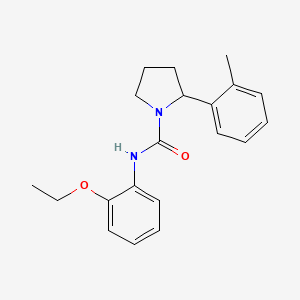
1,3-dibenzoyl-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dibenzoyl-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in various fields. This compound is commonly referred to as DBDPE and is a type of brominated flame retardant that is used in the manufacturing of various products such as electronics, textiles, and plastics. DBDPE is known for its high thermal stability and excellent flame retardancy properties, making it an ideal candidate for use in these industries.
作用机制
The mechanism of action of DBDPE is not fully understood. However, it is believed that DBDPE acts as a flame retardant by releasing bromine radicals when exposed to high temperatures. These bromine radicals react with free radicals produced during combustion, thereby interrupting the combustion process and reducing the flammability of the material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DBDPE are not well understood. However, studies have shown that DBDPE can accumulate in the body and can have potential toxic effects. This has led to the regulation of DBDPE in various countries to limit its use and minimize its impact on human health.
实验室实验的优点和局限性
The advantages of using DBDPE in lab experiments include its high thermal stability and excellent flame retardancy properties, making it an ideal candidate for use in experiments involving high temperatures and fire hazards. However, the limitations of using DBDPE include its potential toxicity and impact on the environment, which may limit its use in certain experiments.
未来方向
Future research on DBDPE should focus on understanding its mechanism of action and potential therapeutic applications. Further studies are needed to fully understand its impact on the environment and human health, which may lead to the development of safer and more effective flame retardants. Additionally, research should focus on developing alternative flame retardants that are more environmentally friendly and less toxic.
合成方法
The synthesis of DBDPE can be achieved through various methods, including the reaction of 1,3-diketones with benzoyl chlorides in the presence of a base. This method involves the use of solvents such as acetone or ethanol and is typically carried out at high temperatures. Other methods of synthesis include the reaction of benzoyl chlorides with ethyl acetoacetate in the presence of a catalyst.
科学研究应用
DBDPE has been extensively studied for its potential applications in various fields such as flame retardancy, environmental science, and biomedical research. In the field of flame retardancy, DBDPE has been shown to be highly effective in reducing the flammability of various materials such as plastics, textiles, and electronics. This has led to the increased use of DBDPE in the manufacturing of these products, thereby reducing the risk of fire hazards.
In environmental science, DBDPE has been studied for its impact on the environment and its potential toxicity. Studies have shown that DBDPE can accumulate in the environment and can have adverse effects on aquatic organisms and wildlife. This has led to the regulation of DBDPE in various countries to limit its use and minimize its impact on the environment.
In biomedical research, DBDPE has been studied for its potential therapeutic applications. Studies have shown that DBDPE can inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. However, further research is needed to fully understand its mechanism of action and potential side effects.
属性
IUPAC Name |
1,3-dibenzoyl-5,5-diethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-22(4-2)19(27)23(17(25)15-11-7-5-8-12-15)21(29)24(20(22)28)18(26)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXBKNSBPHNDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[1-(1H-imidazol-4-ylmethyl)-2-pyrrolidinyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5969633.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethylbutanamide](/img/structure/B5969641.png)
![3-ethyl 6-methyl 4-[(2-methoxy-5-methylphenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B5969644.png)
![3-methyl-N-(1-{1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5969658.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5969666.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5969673.png)
![N~1~-(2-bromophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5969685.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5969686.png)
![5-[3-(2-furyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5969692.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5969706.png)
![ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate](/img/structure/B5969718.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B5969734.png)
